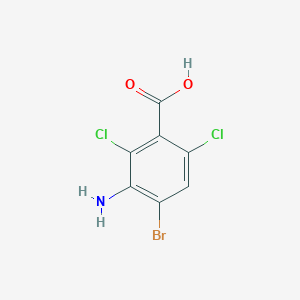

3-Amino-4-bromo-2,6-dichlorobenzoic acid

Vue d'ensemble

Description

3-Amino-4-bromo-2,6-dichlorobenzoic acid: is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and dichloro substituents on the benzene ring

Analyse Biochimique

Biochemical Properties

3-Amino-4-bromo-2,6-dichlorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit certain cytochrome P450 enzymes, such as CYP2C9 . This inhibition can affect the metabolism of other compounds, leading to changes in their bioavailability and activity. Additionally, this compound can bind to specific receptors, modulating their signaling pathways and altering cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including those involved in inflammation and apoptosis . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can upregulate or downregulate the expression of specific genes, impacting protein synthesis and cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, such as the inhibition of CYP2C9 mentioned earlier . This binding can prevent the enzyme from catalyzing its substrate, leading to an accumulation of the substrate or a decrease in the production of the enzyme’s products. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as room temperature and inert atmosphere . Prolonged exposure to light or air can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can become toxic, leading to adverse effects such as liver damage or neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . For instance, it can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can alter the compound’s chemical structure, affecting its activity and bioavailability. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which are responsible for the uptake of various organic acids . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, influencing various cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2,6-dichlorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzoic acid derivatives, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of halogen and amino groups.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as bromine, chlorine, and nitrating agents are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are used in coupling reactions.

Major Products:

Substitution Products: Various halogenated and nitrated derivatives.

Oxidation and Reduction Products: Amino derivatives and their oxidized forms.

Coupling Products: Complex aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

3-Amino-4-bromo-2,6-dichlorobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique halogen substitution pattern allows for selective reactions that can lead to the formation of more complex molecules.

- Synthesis of Pharmaceuticals : It is utilized as a building block for the development of pharmaceutical agents, particularly those targeting specific biological pathways due to its ability to interact with biomolecules.

Research into the biological activities of this compound has revealed several promising properties:

- Antimicrobial Properties : Studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of halogenated benzoic acids, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition Studies

Research into the enzyme inhibition properties of this compound revealed that it acts as an inhibitor for cyclooxygenase (COX) enzymes. The IC50 value for COX-2 inhibition was approximately 20 µM, indicating its potential use in anti-inflammatory drug development.

Mécanisme D'action

The mechanism of action of 3-Amino-4-bromo-2,6-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of amino, bromo, and dichloro groups allows the compound to form strong interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- 3-Amino-2,5-dichlorobenzoic acid

- 4-Bromo-2,6-dichlorobenzoic acid

- 2,6-Dichlorobenzoic acid

Comparison: 3-Amino-4-bromo-2,6-dichlorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

Activité Biologique

3-Amino-4-bromo-2,6-dichlorobenzoic acid (ABDCBA) is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, biochemical interactions, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

- Molecular Formula: C₇H₄BrCl₂NO₂

- Molecular Weight: 284.92 g/mol

- Physical Properties:

- Density: Approximately 2.0 g/cm³

- Boiling Point: ~381.8 °C at 760 mmHg

The presence of amino, bromo, and dichloro groups in its structure contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that ABDCBA exhibits various biological activities, primarily due to its structural characteristics. The following sections summarize its key biological effects.

Antimicrobial Activity

ABDCBA has been studied for its antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Moderate activity |

| Bacillus subtilis | 25 µg/mL | Potent antimicrobial effect |

| Escherichia coli | 6.5% inhibition | Low inhibition |

| Candida albicans | MBEC of 125 µg/mL | Moderate antibiofilm activity |

The compound shows promising antibacterial effects, particularly against Gram-positive bacteria and certain fungal strains .

The mechanism by which ABDCBA exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular components and enzymes involved in microbial metabolism. In silico studies suggest that ABDCBA may act as a binder to various enzymes, enhancing its potential as an antimicrobial agent .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of ABDCBA against multiple bacterial strains. Results indicated significant activity against Bacillus subtilis and moderate effects on Staphylococcus aureus, suggesting its potential use as a broad-spectrum antimicrobial agent .

- Biofilm Formation Inhibition : ABDCBA was assessed for its ability to inhibit biofilm formation in Staphylococcus aureus. The compound exhibited a moderate antibiofilm effect, indicating its potential in preventing chronic infections characterized by biofilm development .

- In Vitro Cytotoxicity Assessment : In vitro assays demonstrated that ABDCBA has low cytotoxicity against human cell lines, making it a candidate for further development as a therapeutic agent without significant toxicity concerns.

Pharmacokinetics and Safety Profile

- Absorption : High gastrointestinal absorption observed.

- Blood-Brain Barrier (BBB) Permeability : Capable of penetrating the BBB, which may enhance its utility in treating central nervous system disorders.

- Toxicity : Studies indicate lower toxicity compared to similar compounds, making it a safer alternative for therapeutic applications.

Propriétés

IUPAC Name |

3-amino-4-bromo-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPFUBUFUCGMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.